
Nipecotsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Mechanism of Action : Nipecotic acid enhances GABAergic neurotransmission by inhibiting the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). This action leads to increased GABA levels in the synaptic cleft, facilitating inhibitory signaling and potentially mitigating excitotoxicity associated with neurodegenerative diseases.
Research Findings :
- A study highlighted that nipecotic acid derivatives exhibited significant antioxidant properties, acting as lipid peroxidation inhibitors with an IC50 as low as 20 μM. These compounds also demonstrated potential as acetylcholinesterase inhibitors, which are crucial in the context of Alzheimer's disease (AD) treatment .
- Nipecotic acid has shown efficacy in reducing rat paw edema induced by carrageenan by up to 61%, indicating anti-inflammatory properties that could be beneficial in neuroinflammatory conditions .
Alzheimer's Disease and Cognitive Disorders
Therapeutic Potential : Nipecotic acid and its derivatives are being explored as multi-targeting agents in the treatment of Alzheimer's disease due to their ability to modulate oxidative stress and inflammation, which are significant contributors to AD pathology.
Case Studies :
- In experimental models, nipecotic acid derivatives were synthesized and tested for their neuroprotective effects against oxidative stress and inflammation. Results indicated that these compounds could enhance cognitive function by targeting multiple pathways involved in AD progression .
- The compound's ability to inhibit acetylcholinesterase suggests a dual mechanism where it not only enhances GABAergic transmission but also improves cholinergic signaling, which is often impaired in AD patients .
Antiepileptic Applications
Clinical Trials : Nipecotic acid has been investigated for its potential use as an antiepileptic agent. A specific derivative demonstrated promising results in reducing seizure activity in animal models.
Findings from Trials :
- In a study on pentylenetetrazole (PTZ)-induced seizures, nipecotic acid showed a dose-dependent effect on latency to convulsions, suggesting its potential utility in managing epilepsy .
Behavioral Studies
Impact on Depression and Anxiety : Research indicates that nipecotic acid may play a role in modulating behaviors associated with stress and anxiety disorders.
Experimental Evidence :
- In maternal deprivation models, nipecotic acid administration altered behavior significantly, suggesting its potential as a therapeutic agent for mood disorders .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neuroprotection | GABA reuptake inhibition | Antioxidant properties; reduces oxidative stress |
Alzheimer's Disease | Multi-targeting agent; enhances GABA and cholinergic signaling | Improves cognitive function; inhibits acetylcholinesterase |
Antiepileptic | Reduces excitability through enhanced GABA signaling | Dose-dependent reduction in seizure latency |
Behavioral Modulation | Alters neurotransmitter dynamics | Modifies stress-related behaviors |
Wirkmechanismus
Target of Action
Nipecotic acid primarily targets the GABA transporters (GATs) . These transporters play a crucial role in the reuptake of γ-aminobutyric acid (GABA), the predominant inhibitory neurotransmitter in the central nervous system (CNS) . By inhibiting these transporters, nipecotic acid can influence GABAergic neurotransmission .
Mode of Action
Nipecotic acid acts as a GABA reuptake inhibitor . It binds to the GABA transporters, preventing them from reabsorbing GABA back into the presynaptic neurons and surrounding glia cells . This action increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by nipecotic acid is the GABAergic neurotransmission pathway . By inhibiting the reuptake of GABA, nipecotic acid prolongs the presence of GABA in the synaptic cleft, thereby enhancing its inhibitory effect on neuronal activity . This can help to restore the balance between excitatory and inhibitory neurotransmission in the CNS, which is often disrupted in various neurological disorders .
Pharmacokinetics
It is known that the systemic availability of nipecotic acid after nasal administration is about 14% . When administered as an n-butyl ester, the systemic availability of nipecotic acid increases to 92-97% . The terminal half-life and mean resident time of nipecotic acid are significantly longer when it is administered as an n-butyl ester .
Result of Action
The inhibition of GABA reuptake by nipecotic acid leads to an increase in GABA concentration in the synaptic cleft, enhancing its inhibitory effect on neuronal activity . This can help to alleviate symptoms of neurological disorders such as epilepsy and depression, which are often associated with disrupted GABAergic neurotransmission . Some derivatives of nipecotic acid have also shown significant anticonvulsant and antidepressant effects in animal models .
Action Environment
The action of nipecotic acid can be influenced by various environmental factors. For instance, the lipophilicity of nipecotic acid can be improved by attaching lipophilic anchors like thiadiazole and substituted aryl acid derivatives . This can enhance the compound’s ability to cross the blood-brain barrier and increase its effectiveness in the CNS
Biochemische Analyse
Biochemical Properties
Nipecotic acid acts as a GABA reuptake inhibitor and has been used in research for diseases involving GABAergic neurotransmission dysfunction . It interacts with GABA transporters (GATs), which are key regulators of inhibitory neurotransmission through cellular uptake of GABA from the synaptic cleft . Nipecotic acid binds the transporter in the same way as GABA, together with the two Na+ ions and one Cl- ion .
Cellular Effects
Nipecotic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating GABAergic neurotransmission . By inhibiting GABA uptake, it can increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic signaling . This can have various effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Nipecotic acid exerts its effects at the molecular level primarily by inhibiting GABA transporters (GATs). It binds to these transporters in the same way as GABA, along with two Na+ ions and one Cl- ion . This inhibits the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of GABA and enhancing GABAergic signaling .
Metabolic Pathways
Nipecotic acid is involved in the GABAergic neurotransmission pathway . It interacts with GABA transporters (GATs), which are key enzymes in this pathway
Transport and Distribution
Nipecotic acid is transported and distributed within cells and tissues via GABA transporters (GATs) . It binds to these transporters in the same way as GABA, along with two Na+ ions and one Cl- ion
Subcellular Localization
Gaba transporters, with which Nipecotic acid interacts, are known to be unevenly distributed within the synapses .
Vorbereitungsmethoden
Nipecotinsäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die reduktive Aminierung eines Nipecotinsäurederivats mit einem N-Alkylsubstituenten, der eine terminale Aldehydfunktion mit tricyclischen sekundären Aminen aufweist . Dieses Verfahren ermöglicht die Konstruktion von Nipecotinsäurederivaten mit unterschiedlichen Spacerlängen und Substituenten, die ihre biologische Aktivität beeinflussen können . Industrielle Produktionsverfahren für Nipecotinsäure umfassen typischerweise ähnliche Synthesewege, jedoch in größerem Maßstab, um die Verfügbarkeit der Verbindung für Forschung und pharmazeutische Anwendungen sicherzustellen.
Analyse Chemischer Reaktionen
Nipecotinsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von Nipecotinsäure zu Piperidin-3-Carbonsäurederivaten führen, während die Reduktion verschiedene substituierte Piperidine produzieren kann .
Vergleich Mit ähnlichen Verbindungen
Nipecotinsäure wird oft mit anderen GABA-Aufnahmeinhibitoren verglichen, wie z. B. Tiagabin und Deramciclan . Während all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist Nipecotinsäure in seiner Struktur und seinen spezifischen Bindungseigenschaften einzigartig. Tiagabin ist beispielsweise ein potenterer GABA-Aufnahmeinhibitor, hat aber eine andere chemische Struktur und ein anderes pharmakokinetisches Profil . Deramciclan hingegen wird hauptsächlich als Anxiolytikum eingesetzt und hat zusätzliche Wirkungen auf Serotoninrezeptoren . Diese Unterschiede unterstreichen die Einzigartigkeit von Nipecotinsäure und ihre potenziellen Vorteile bei bestimmten therapeutischen Anwendungen.
Schlussfolgerung
Nipecotinsäure ist eine vielseitige Verbindung mit signifikantem Potenzial in der wissenschaftlichen Forschung und in therapeutischen Anwendungen. Seine Fähigkeit, die GABA-Aufnahme zu hemmen, macht es zu einem wertvollen Werkzeug für die Untersuchung neurologischer Erkrankungen und die Entwicklung neuer Behandlungen. Die verschiedenen Synthesewege und chemischen Reaktionen, denen sie unterliegt, verbessern ihre Nützlichkeit in Forschung und Industrie. Mit fortschreitender Forschung könnten Nipecotinsäure und ihre Derivate neue Hoffnung für Patienten mit Epilepsie, Depression und anderen neurologischen Erkrankungen bieten.
Biologische Aktivität
Nipecotic acid, a derivative of piperidine-3-carboxylic acid, is primarily recognized for its role as a GABA uptake inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases and epilepsy. This article provides a comprehensive overview of the biological activity of nipecotic acid, highlighting its mechanisms of action, therapeutic potential, and recent research findings.
Nipecotic acid functions mainly by inhibiting the GABA transporter (GAT), which leads to increased levels of GABA in the synaptic cleft. This mechanism enhances inhibitory neurotransmission, making nipecotic acid a valuable tool in studying GABAergic signaling pathways. Research has shown that nipecotic acid can directly activate GABAA-like ion channels, further supporting its role in modulating GABAergic activity .
Therapeutic Applications
1. Neurodegenerative Disorders
Recent studies have indicated that nipecotic acid derivatives may serve as multi-target agents against Alzheimer's Disease (AD). These compounds exhibit significant antioxidant properties and can inhibit oxidative stress and inflammation—key factors in the progression of neurodegeneration. For instance, ethyl nipecotate has been shown to act as a potent inhibitor of lipid peroxidation and oxidative protein glycation, with IC50 values as low as 20 μM .
2. Epilepsy Treatment
Nipecotic acid has been evaluated for its antiepileptic properties. A derivative of nipecotic acid has entered clinical trials targeting epilepsy, demonstrating efficacy in enhancing GABAergic transmission and reducing seizure activity . The compound's ability to cross the blood-brain barrier (BBB) is crucial for its therapeutic effectiveness.
In Vitro Studies
In vitro studies have demonstrated that nipecotic acid can induce inward currents similar to those produced by GABA itself. For example, application of 1 mM nipecotic acid to neuronal patches resulted in inward currents comparable to those induced by 300 μM GABA . This suggests that nipecotic acid not only inhibits GABA uptake but may also mimic GABA's effects on neuronal excitability.
In Vivo Studies
In vivo research has shown that nipecotic acid significantly reduces paw edema in rat models, indicating anti-inflammatory properties. Compounds derived from nipecotic acid demonstrated reductions in edema by up to 61% when tested against carrageenan-induced inflammation .
Table 1: Biological Activity of Nipecotic Acid Derivatives
Compound Name | Activity Type | IC50 Value (μM) | Notes |
---|---|---|---|
Ethyl Nipecotate | Lipid Peroxidation Inhibitor | 20 | Strong antioxidant properties |
Nipecotic Acid | Acetylcholinesterase Inhibitor | 47 | Potential for AD treatment |
N-4,4-di(3-methylthien-2-yl)but-3-enyl Nipecotic Acid | Antiepileptic Agent | - | Under clinical trials |
Case Studies
Case Study 1: Alzheimer’s Disease Research
A study focused on synthesizing novel nipecotic acid derivatives aimed at treating AD revealed that these compounds not only inhibited acetylcholinesterase but also exhibited antioxidant properties. The results suggest that targeting both cholinergic dysfunction and oxidative stress may enhance therapeutic outcomes in AD patients .
Case Study 2: Antiepileptic Trials
The derivative N-4,4-di(3-methylthien-2-yl)but-3-enyl nipecotic acid was tested in clinical settings for its efficacy in controlling seizures. Preliminary results indicated a significant reduction in seizure frequency among participants, supporting the hypothesis that enhancing GABAergic transmission can effectively manage epilepsy .
Eigenschaften
IUPAC Name |
piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSEXAGTJCILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870568 | |
Record name | 3-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID8139863 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
498-95-3 | |
Record name | Nipecotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nipecotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIPECOTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.